6-(4-fluorophenyl)-3-methyl-N-[4-(1,2-oxazol-5-yl)phenyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide
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Overview
Description
6-(4-FLUOROPHENYL)-N~4~-[4-(5-ISOXAZOLYL)PHENYL]-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound featuring multiple functional groups, including fluorophenyl, isoxazole, and pyridine moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-FLUOROPHENYL)-N~4~-[4-(5-ISOXAZOLYL)PHENYL]-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic synthesis. One common approach includes:
Formation of Isoxazole Ring: The isoxazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between nitrile oxides and alkynes.
Coupling Reactions: The fluorophenyl and isoxazole groups can be introduced through Suzuki-Miyaura coupling reactions, which involve the use of palladium catalysts and boronic acids.
Amide Bond Formation: The final step often involves the formation of the amide bond, typically achieved through the reaction of an acid chloride with an amine under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the employment of green chemistry principles to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the isoxazole ring, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the nitro groups (if present) or the isoxazole ring, converting them into amines or other reduced forms.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or hydrogen gas (H~2~) with palladium on carbon (Pd/C) are frequently used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br~2~) or nitric acid (HNO~3~).
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies .
Biology
Biologically, the compound is studied for its potential as a therapeutic agent. Its structural features suggest it may interact with various biological targets, making it a candidate for drug development .
Medicine
In medicine, the compound is investigated for its potential to treat various diseases. Its ability to modulate biological pathways makes it a promising candidate for the development of new pharmaceuticals .
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity .
Mechanism of Action
The mechanism of action of 6-(4-FLUOROPHENYL)-N~4~-[4-(5-ISOXAZOLYL)PHENYL]-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects . The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- 6-(4-Chlorophenyl)-N~4~-[4-(5-Isoxazolyl)phenyl]-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide
- 6-(4-Bromophenyl)-N~4~-[4-(5-Isoxazolyl)phenyl]-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide
Uniqueness
Compared to similar compounds, 6-(4-FLUOROPHENYL)-N~4~-[4-(5-ISOXAZOLYL)PHENYL]-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, potentially improving its pharmacokinetic properties .
Properties
Molecular Formula |
C23H15FN4O3 |
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Molecular Weight |
414.4 g/mol |
IUPAC Name |
6-(4-fluorophenyl)-3-methyl-N-[4-(1,2-oxazol-5-yl)phenyl]-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C23H15FN4O3/c1-13-21-18(12-19(27-23(21)31-28-13)14-2-6-16(24)7-3-14)22(29)26-17-8-4-15(5-9-17)20-10-11-25-30-20/h2-12H,1H3,(H,26,29) |
InChI Key |
LEWLDAKKZRBCSV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC2=C1C(=CC(=N2)C3=CC=C(C=C3)F)C(=O)NC4=CC=C(C=C4)C5=CC=NO5 |
Origin of Product |
United States |
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